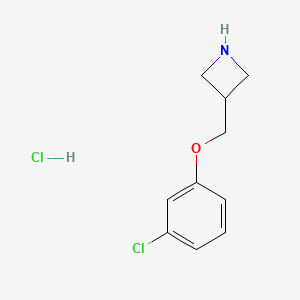![molecular formula C13H16BrNO3 B1530936 2-溴-N-[4-(四氢-2-呋喃基甲氧基)苯基]-乙酰胺 CAS No. 1138445-91-6](/img/structure/B1530936.png)
2-溴-N-[4-(四氢-2-呋喃基甲氧基)苯基]-乙酰胺
描述
“2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide” is a chemical compound with the molecular formula C13H16BrNO3 and a molecular weight of 314.18 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide” can be represented by the SMILES notation: C1CC(OC1)COC2=CC=C(C=C2)NC(=O)CBr .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide” include a molecular weight of 314.18 and a molecular formula of C13H16BrNO3 .科学研究应用
群体感应抑制
该化合物可作为细菌群体感应受体的抑制剂。 它对不动杆菌 – AbaR 的 LuxR 型受体和铜绿假单胞菌 – QscR 的群体感应阻遏物特别有效 。这一应用对细菌交流的研究至关重要,可能带来对抗生素耐药性的新方法。
LuxR 型受体的调节
作为一种苯乙酰基 L-高丝氨酸内酯 (PHL),该化合物强烈调节许多 LuxR 型受体 。这些受体是一类蛋白质,细菌利用它们来检测和响应细胞群体密度的变化,即群体感应。
作用机制
Target of Action
The primary targets of 2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide are the LuxR-type receptor in Acinetobacter baumannii – AbaR and the quorum-sensing repressor in Pseudomonas aeruginosa – QscR . These targets play a crucial role in bacterial communication and virulence.
Mode of Action
2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide acts as an active inhibitor of its targets . It binds to these receptors, preventing them from performing their normal functions, thereby disrupting bacterial communication and reducing virulence.
Biochemical Pathways
The compound affects the quorum sensing pathways in bacteria. Quorum sensing is a system of stimulus and response correlated to population density. By inhibiting key receptors in this pathway, 2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide disrupts the ability of bacteria to communicate and coordinate behavior, including virulence and biofilm formation .
Result of Action
The molecular and cellular effects of 2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide’s action include disruption of bacterial communication and reduction of virulence . This can lead to a decrease in the bacteria’s ability to form biofilms and cause infection.
安全和危害
生化分析
Biochemical Properties
2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide plays a significant role in biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules. For instance, it acts as an inhibitor of the LuxR-type receptor in Acinetobacter baumannii and the quorum-sensing repressor in Pseudomonas aeruginosa . These interactions suggest that 2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide can modulate bacterial communication and potentially disrupt pathogenic processes.
Cellular Effects
The effects of 2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with quorum-sensing receptors can alter gene expression patterns in bacteria, leading to changes in virulence and biofilm formation . Additionally, its impact on cellular metabolism may result in altered metabolic fluxes and energy production.
Molecular Mechanism
At the molecular level, 2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide exerts its effects through specific binding interactions with biomolecules. It binds to LuxR-type receptors, inhibiting their activity and preventing the transcription of genes involved in quorum sensing . This inhibition can lead to reduced bacterial virulence and biofilm formation. Furthermore, the compound may interact with other proteins and enzymes, modulating their activity and influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained inhibition of quorum-sensing pathways, resulting in prolonged effects on bacterial behavior.
Dosage Effects in Animal Models
The effects of 2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide vary with different dosages in animal models. At lower doses, it effectively inhibits quorum-sensing receptors without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including disruption of normal cellular functions and potential adverse effects on organ systems. Determining the optimal dosage is crucial for maximizing its therapeutic potential while minimizing toxicity.
Metabolic Pathways
2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, influencing metabolite levels and metabolic fluxes. For instance, its inhibition of quorum-sensing receptors can alter the production of secondary metabolites in bacteria, affecting their overall metabolic state . Understanding these interactions is essential for elucidating the compound’s broader impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function. These transport and distribution dynamics are critical for understanding its overall effects on cellular processes.
Subcellular Localization
The subcellular localization of 2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with LuxR-type receptors may localize it to the bacterial cell membrane, where it can effectively inhibit quorum sensing. Understanding its subcellular localization is essential for elucidating its precise mechanism of action.
属性
IUPAC Name |
2-bromo-N-[4-(oxolan-2-ylmethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c14-8-13(16)15-10-3-5-11(6-4-10)18-9-12-2-1-7-17-12/h3-6,12H,1-2,7-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDLXLBFDHWMNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=C(C=C2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


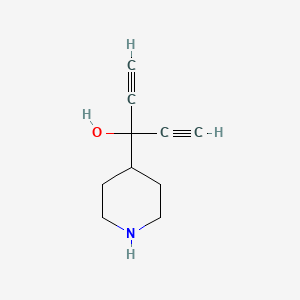
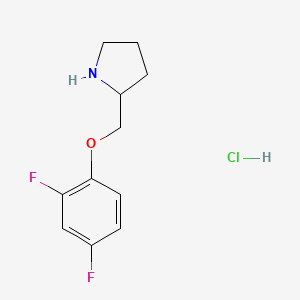
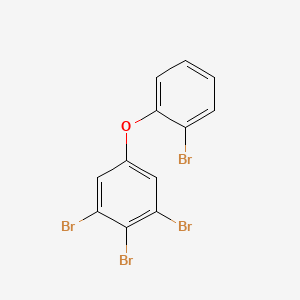
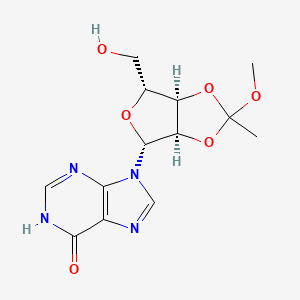


![7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B1530864.png)
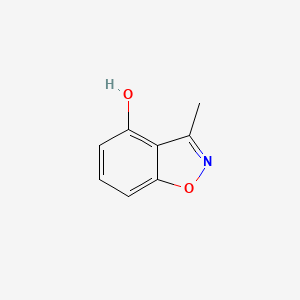


![Methyl 4-[[[3-(Fluoromethyl)phenyl]amino]methyl]benzoate](/img/structure/B1530869.png)
